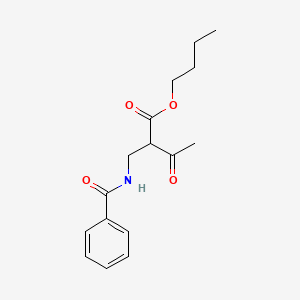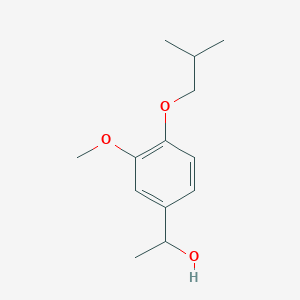![molecular formula C28H16Br2N4O4 B12618875 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-99-6](/img/structure/B12618875.png)
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes bromomethyl and nitrophenyl groups attached to a bipyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. The bromomethyl groups are introduced through bromination reactions, while the nitrophenyl groups are added via ethynylation reactions. Common reagents used in these reactions include bromine, acetylene derivatives, and nitrophenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
化学反応の分析
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
科学的研究の応用
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and photonic devices, due to its unique electronic and optical properties
作用機序
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the nitrophenyl and ethynyl groups.
4-[(4-bromophenyl)ethynyl]pyridine: Contains ethynyl and bromophenyl groups but differs in the position and number of substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains bromine and nitro groups but lacks the bipyridine core.
Uniqueness
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is unique due to its combination of bromomethyl, nitrophenyl, and ethynyl groups attached to a bipyridine core. This unique structure imparts distinct electronic, optical, and chemical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
918309-99-6 |
|---|---|
分子式 |
C28H16Br2N4O4 |
分子量 |
632.3 g/mol |
IUPAC名 |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
InChIキー |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
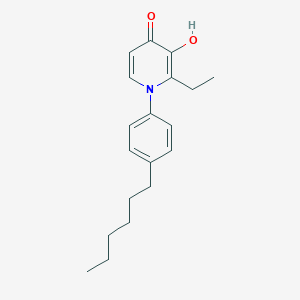
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
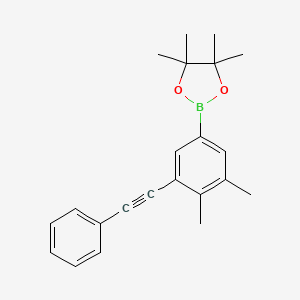
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
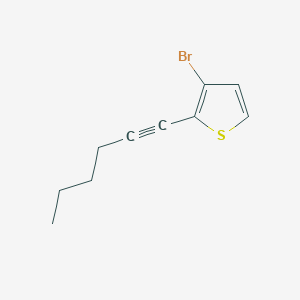
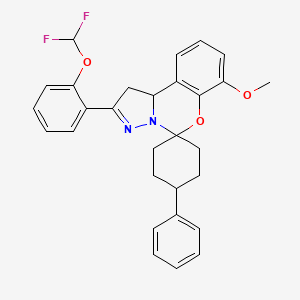

![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
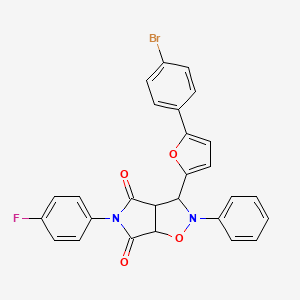
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
